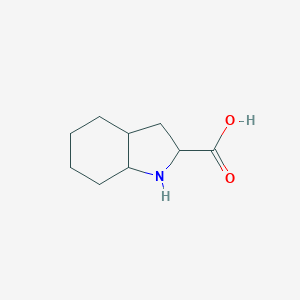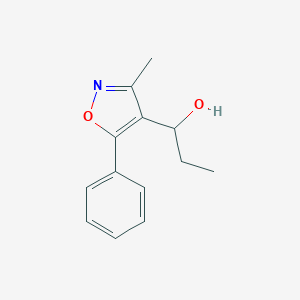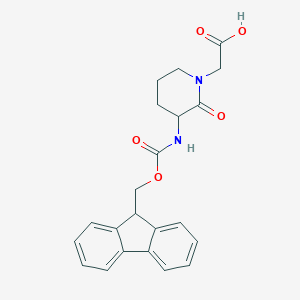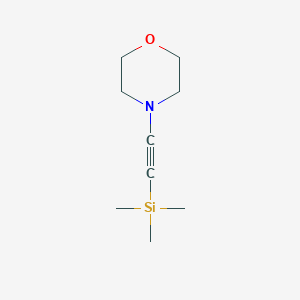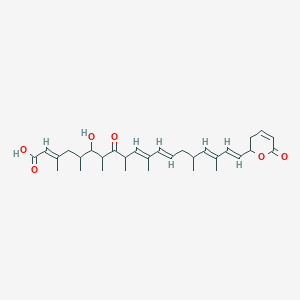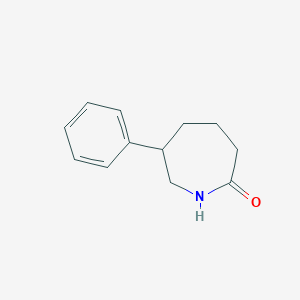
p-Iodoclonidine hydrochloride
Vue d'ensemble
Description
P-Iodoclonidine hydrochloride is also known as 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride .
Synthesis Analysis
The synthesis of p-Iodoclonidine hydrochloride can be achieved from Benzamide, N-[[(2,6-dichloro-4-iodophenyl)amino]thioxomethyl]- .Molecular Structure Analysis
The molecular formula of p-Iodoclonidine hydrochloride is C9H9Cl3IN3 . The IUPAC name is N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride . The InChI is 1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving p-Iodoclonidine hydrochloride .Physical And Chemical Properties Analysis
The molecular weight of p-Iodoclonidine hydrochloride is 392.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . The exact mass is 390.89068 g/mol . It appears as a solid and is soluble in water .Applications De Recherche Scientifique
Analytical Standard for Drug Analysis
p-Iodoclonidine hydrochloride is used as an analytical standard in drug analysis . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly used in pharmaceutical and forensic toxicology laboratories .
α2-Adrenergic Receptor Agonist
p-Iodoclonidine is a partial agonist of the α2-adrenergic receptor . It minimally inhibits adenylate cyclase through this Gi protein-coupled receptor, although it binds avidly . This property makes it useful in research related to the α2-adrenergic receptor and its associated physiological processes.
Potentiation of Platelet Aggregation
p-Iodoclonidine has been found to potentiate platelet aggregation by ADP . This property could be useful in research related to blood clotting and other platelet-related physiological processes.
Inhibition of Epinephrine-Induced Aggregation
In addition to potentiating platelet aggregation by ADP, p-Iodoclonidine also inhibits epinephrine-induced aggregation . This dual action on platelet aggregation makes it a valuable tool in research related to cardiovascular health and disease.
Veterinary Applications
p-Iodoclonidine hydrochloride is also used in veterinary medicine . While the specific applications in this field are not detailed in the available resources, its role as an α2-adrenergic receptor agonist suggests potential uses in managing cardiovascular conditions in animals.
Forensics and Toxicology
Given its use as an analytical standard in drug analysis, p-Iodoclonidine hydrochloride also has applications in forensics and toxicology . It can be used in the detection and quantification of substances in forensic samples.
Mécanisme D'action
Target of Action
p-Iodoclonidine hydrochloride is a partial agonist of the α2-adrenergic receptor . This receptor is a type of G protein-coupled receptor that is widely distributed in the body and plays a crucial role in the central and peripheral nervous system .
Mode of Action
As a partial agonist, p-Iodoclonidine hydrochloride binds to the α2-adrenergic receptor with high affinity . This binding results in the inhibition of adenylate cyclase activity, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP) . The reduction in cAMP levels leads to various physiological responses, including a decrease in neurotransmitter release .
Biochemical Pathways
The primary biochemical pathway affected by p-Iodoclonidine hydrochloride is the adenylate cyclase-cAMP pathway . By inhibiting adenylate cyclase, p-Iodoclonidine hydrochloride prevents the conversion of ATP to cAMP, a key second messenger involved in many biological processes . The downstream effects of this inhibition can vary depending on the specific cell type and physiological context .
Pharmacokinetics
As a hydrochloride salt, it is soluble in water , which may facilitate its absorption and distribution in the body.
Result of Action
One of the key cellular effects of p-Iodoclonidine hydrochloride is the potentiation of platelet aggregation induced by ADP . This suggests that the compound may influence blood clotting processes . Additionally, it has been shown to inhibit epinephrine-induced platelet aggregation .
Safety and Hazards
When handling p-Iodoclonidine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers One relevant paper discusses the use of familial dysautonomia induced pluripotent stem cells to identify compounds that rescue IKBKAP expression . Another paper discusses the synthesis and characterization of [phenyl‐3H] clonidine hydrochloride .
Propriétés
IUPAC Name |
N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGXOSKNHMYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910676 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500361 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
p-Iodoclonidine hydrochloride | |
CAS RN |
108294-53-7 | |
| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Iodoclonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





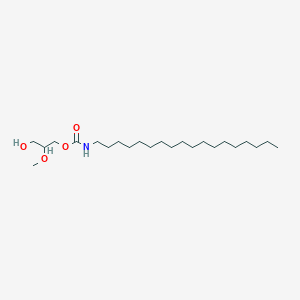
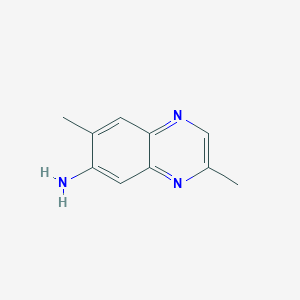
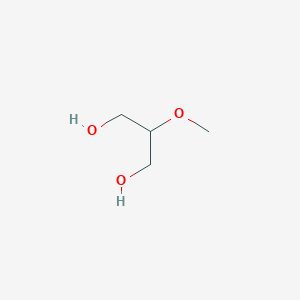
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)

